molecular formula C11H10BrNO2 B8373822 1-(8-Bromoquinolin-2-yl)ethane-1,2-diol

1-(8-Bromoquinolin-2-yl)ethane-1,2-diol

Cat. No.: B8373822
M. Wt: 268.11 g/mol
InChI Key: IHARJQBZYBDNSP-UHFFFAOYSA-N
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Description

1-(8-Bromoquinolin-2-yl)ethane-1,2-diol is a brominated quinoline derivative featuring an ethane-1,2-diol moiety attached to the quinoline scaffold at the 2-position, with a bromine substituent at the 8-position. The ethane-1,2-diol group may enhance solubility or enable further functionalization via hydroxyl reactivity. Synthetic routes for analogous diols (e.g., dihydroxylation of olefins or acetylation of diols) could be extrapolated from methods used for structurally related compounds .

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

1-(8-bromoquinolin-2-yl)ethane-1,2-diol

InChI

InChI=1S/C11H10BrNO2/c12-8-3-1-2-7-4-5-9(10(15)6-14)13-11(7)8/h1-5,10,14-15H,6H2

InChI Key

IHARJQBZYBDNSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(C=C2)C(CO)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of 1-(8-Bromoquinolin-2-yl)ethane-1,2-diol, focusing on substituent effects, synthesis, and properties:

Table 1: Comparative Analysis of Ethane-1,2-diol Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Synthesis Method Key Properties/Applications References
This compound 8-Bromoquinolin-2-yl Not reported Inferred: Dihydroxylation Hypothetical: Bioactive scaffold N/A
1-(4-Bromophenyl)-2-(nitroimidazolyl)ethane-1,2-diol (35) 4-Bromophenyl, nitroimidazolyl Calculated: ~383.2 Dihydroxylation with NMO Antiparasitic potential; NMR/HRMS-characterized
1-(2-Bromophenyl)ethane-1,2-diol (20) 2-Bromophenyl Not reported Unspecified Part of synthetic diol library
1-(4-Methoxyphenyl)ethane-1,2-diol (19) 4-Methoxyphenyl 168.19 Natural product isolation Identified in heather honey
1-(3-Aminophenyl)ethane-1,2-diol 3-Aminophenyl 153.18 Commercial synthesis Lab reagent; CAS 112534-31-3
1-(3-Methoxyphenyl)ethane-1,2-diol 3-Methoxyphenyl 168.19 Unspecified Versatile scaffold for drug discovery
MOPEG (1-(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol) 4-Hydroxy-3-methoxyphenyl Not reported Metabolic pathway CNS metabolite; stable in brain tissue

Structural and Functional Insights:

Substituent Effects: Bromine: Compounds like 1-(4-bromophenyl) derivatives exhibit enhanced electrophilicity, influencing reactivity in cross-coupling reactions or target binding . The 8-bromo group in the target compound may similarly modulate electronic properties. Methoxy/Amino Groups: 1-(4-Methoxyphenyl)ethane-1,2-diol (in honey) and 1-(3-aminophenyl) analogs demonstrate how electron-donating groups affect solubility and biological detection . Heterocyclic vs.

Synthetic Methodologies :

  • Dihydroxylation of olefins (e.g., using N-methylmorpholine-N-oxide) is common for vicinal diols .
  • Acetylation of diols (e.g., with acetic anhydride) enables protective group strategies, as seen in nitroimidazole derivatives .

Biological and Physical Properties: MOPEG and DOPEG (CNS metabolites) highlight the role of diols in neurotransmitter regulation, suggesting possible neuroactive roles for structurally related compounds . Commercial availability of analogs like 1-(3-aminophenyl)ethane-1,2-diol underscores their utility as building blocks in medicinal chemistry .

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